
Technical Guide: Mechanism of Action of CGP
35949

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: Cgp 35949

CAS No.: 111130-13-3

Cat. No.: B1668496 Get Quote

Executive Summary
CGP 35949 (often utilized as the sodium salt, CGP 35949A/B) is a potent, dual-mechanism

anti-inflammatory agent developed by Ciba-Geigy (now Novartis). It is distinct from standard

leukotriene receptor antagonists (LTRAs) due to its unique ability to simultaneously blockade

the CysLT1 receptor and inhibit phospholipase activity.

This "dual-node" inhibition provides a synergistic therapeutic effect: it prevents the binding of

inflammatory mediators (LTD4) to their target receptors while concurrently suppressing the

generation of arachidonic acid, the precursor for all eicosanoids.
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Chemical Structure and Properties
CGP 35949 is chemically defined as N-(5-(3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy)-4-

chloro-2-methylphenyl)-1H-tetrazole-5-carboxamide.[1]

Solubility: Typically supplied as a sodium salt to improve aqueous solubility for in vitro and in

vivo administration.

Structural Motif: The tetrazole moiety mimics the carboxylic acid group found in leukotrienes

(LTD4/LTE4), allowing it to occupy the orthosteric binding site of the CysLT1 receptor.

Dual Mechanism of Action (MOA)
Mechanism A: Competitive Antagonism of CysLT1
The primary pharmacological action of CGP 35949 is the high-affinity blockade of the Cysteinyl

Leukotriene Receptor 1 (CysLT1).

Ligand: Leukotriene D4 (LTD4).[2]

Receptor Type: G-protein Coupled Receptor (GPCR), Gq/11-coupled.[3]

Inhibition Logic: CGP 35949 competes with endogenous LTD4 for the transmembrane

binding pocket. By preventing Gq coupling, it halts the activation of Phospholipase C (PLC),

thereby stopping the hydrolysis of PIP2 into IP3 and DAG. This prevents the downstream

mobilization of intracellular Calcium (

), which is the direct trigger for smooth muscle contraction (bronchoconstriction).

Mechanism B: Inhibition of Phospholipase (PLA2)
Unlike pure receptor antagonists (e.g., montelukast), CGP 35949 possesses a secondary

activity: the inhibition of Phospholipase A2 (PLA2) activity.

Enzymatic Role: PLA2 hydrolyzes membrane phospholipids at the sn-2 position to release

Arachidonic Acid (AA).

Inhibition Logic: By inhibiting PLA2, CGP 35949 reduces the pool of free Arachidonic Acid

available for the 5-Lipoxygenase (5-LOX) pathway. This results in a net decrease in the
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synthesis of all leukotrienes (LTC4, LTD4, LTE4), creating a feed-forward blockade that

complements the receptor antagonism.

Signal Transduction Pathway
The following diagram illustrates the dual intervention points of CGP 35949 within the

inflammatory signaling cascade.
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Figure 1: Dual-node blockade by CGP 35949. Note the simultaneous inhibition of upstream AA

generation (PLA2) and downstream receptor activation (CysLT1).

Experimental Protocols
To validate the activity of CGP 35949, researchers typically employ functional tissue assays

and enzymatic screens.

Protocol A: Guinea Pig Ileum Contraction Assay
(Functional Antagonism)
This assay measures the ability of CGP 35949 to inhibit LTD4-induced smooth muscle

contraction.

Tissue Preparation:

Harvest terminal ileum from male Guinea pigs (200–400g).

Cut into 2-cm segments and mount in an organ bath containing Tyrode’s solution at 37°C,

aerated with 95%

/ 5%

.

Equilibration:

Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

Agonist Challenge (Control):

Construct a cumulative concentration-response curve (CRC) for LTD4 (

to

M).
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Record maximal contraction (

). Wash tissue until baseline is restored.

Antagonist Incubation:

Incubate tissue with CGP 35949 (e.g., 10 nM, 100 nM, 1 µM) for 30 minutes.

Re-Challenge:

Repeat LTD4 CRC in the presence of CGP 35949.

Analysis:

Observe the rightward shift of the LTD4 curve.

Calculate the

value (measure of affinity) using a Schild plot. A parallel shift without depression of

indicates competitive antagonism at the CysLT1 receptor.

Protocol B: Phospholipase A2 (PLA2) Inhibition Assay
This assay confirms the secondary mechanism by measuring the reduction in fatty acid

release.

Substrate Preparation:

Use

-labeled phosphatidylcholine (

-PC) incorporated into mixed micelles or liposomes.

Enzyme Source:

Purified PLA2 (porcine pancreatic or human recombinant cytosolic PLA2).

Reaction:
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Mix Enzyme + Buffer (

supplemented) + CGP 35949 (various concentrations).

Initiate reaction by adding

-PC substrate.

Incubate at 37°C for 10–30 minutes.

Termination & Extraction:

Stop reaction (Dole’s reagent: isopropanol/heptane/H2SO4).

Extract free fatty acids (heptane phase).

Quantification:

Measure

-Arachidonic Acid release via liquid scintillation counting.

Calculate % Inhibition relative to vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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